2-Amino-6-benzyl-4-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Description
2-Amino-6-benzyl-4-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a tetracyclic naphthyridine derivative characterized by:
- Amino group at position 2, enabling hydrogen bonding and participation in intermolecular interactions.
- Benzyl substituent at position 6, contributing steric bulk and lipophilicity.
- 2-Ethoxyphenyl group at position 4, introducing electron-donating effects via the ethoxy moiety.
- Cyano group at position 3, influencing electronic properties and reactivity.
Properties
IUPAC Name |
2-amino-6-benzyl-4-(2-ethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-29-22-11-7-6-10-18(22)23-19(14-25)24(26)27-21-12-13-28(16-20(21)23)15-17-8-4-3-5-9-17/h3-11H,2,12-13,15-16H2,1H3,(H2,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFJANLYZQTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=C(C(=NC3=C2CN(CC3)CC4=CC=CC=C4)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-4-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1,6-naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-1,6-naphthyridine ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.
Attachment of the Benzyl and Ethoxyphenyl Groups: These groups can be attached via Friedel-Crafts alkylation or acylation reactions, using benzyl chloride and ethoxybenzene as starting materials.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding aldehyde or ketone with cyanide sources under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-benzyl-4-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-6-benzyl-4-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-benzyl-4-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
Key analogs and their substituent differences are summarized below:
Key Observations:
- R6 Substituent : The benzyl group in the target compound provides greater steric hindrance and lipophilicity compared to smaller groups like methyl () or ethyl (). Prop-2-ynyl () introduces alkyne functionality, enabling click chemistry applications.
- R4 Substituent : The 2-ethoxyphenyl group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing trimethoxyphenyl () or heteroaromatic thienyl () groups.
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs exhibit wide-ranging melting points (163–255°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely higher than 163°C due to its bulky benzyl group .
- IR Spectroscopy: The cyano (ν ≈ 2220 cm⁻¹) and amino (ν ≈ 3358 cm⁻¹) stretches are consistent across analogs, indicating similar electronic environments for these functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 563 for 3c in ) confirm molecular weights, with fragmentation patterns dependent on substituent stability .
Intermolecular Interactions and Crystallography
- Hydrogen Bonding: Analogs like the compound in exhibit N–H···N hydrogen bonds, forming dimeric structures . The target compound’s amino and cyano groups are expected to participate in similar interactions, influencing solubility and crystal packing.
- Crystal Structure : While the target compound’s structure is unreported, highlights the role of ethoxy groups in modulating molecular conformation in related naphthyridines .
Implications for Bioactivity
Though bioactivity data for the target compound are unavailable, structural analogs exhibit pharmacological relevance:
- Drug Design : The benzyl group’s lipophilicity could improve blood-brain barrier penetration, while the ethoxy moiety may reduce metabolic degradation compared to hydroxyl groups .
Biological Activity
2-Amino-6-benzyl-4-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine class and features a complex structure that may influence its biological properties. Key characteristics include:
- Molecular Formula : C20H24N4O
- Molecular Weight : 336.43 g/mol
- Chemical Structure : The compound contains a tetrahydronaphthyridine core with various substituents that may affect its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act through:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of phosphodiesterase enzymes, which play a crucial role in regulating cyclic nucleotide levels within cells. This inhibition can lead to increased levels of cGMP and cAMP, promoting vasodilation and muscle relaxation .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .
1. Anticancer Properties
Recent studies have explored the anticancer potential of 2-amino derivatives, including this compound. In vitro assays demonstrated:
- Cell Proliferation Inhibition : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.
2. Cardiovascular Effects
The compound's ability to inhibit phosphodiesterase may also render it useful in cardiovascular therapy:
3. Neurological Effects
Research indicates potential neuroprotective effects:
- Neuroprotection Against Oxidative Stress : The antioxidant properties may help in conditions like Alzheimer's disease by protecting neuronal cells from damage .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
